3-(Piperidin-4-YL)oxazolidin-2-one
Overview
Description
3-(Piperidin-4-YL)oxazolidin-2-one is an organic compound with the molecular formula C8H14N2O2. It is a heterocyclic compound that contains both piperidine and oxazolidinone rings.
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-YL)oxazolidin-2-one is Isocitrate Dehydrogenase 1 (IDH1) . IDH1 is a rate-limiting enzyme in the tricarboxylic acid cycle and is involved in life activities such as glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . It plays an important role in these processes and is also closely related to the occurrence of tumors .
Mode of Action
This compound interacts with its target, IDH1, by inhibiting its activity . This compound is particularly effective against the mutated form of IDH1 (mIDH1), which is often found in certain types of cancer . The inhibition of mIDH1 activity is a key factor in the compound’s mode of action .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the activity of IDH1 . This can disrupt several life activities, including glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . The disruption of these pathways can have downstream effects that contribute to the compound’s overall action.
Result of Action
The primary result of the action of this compound is the inhibition of mIDH1 activity . This can lead to a disruption of several biochemical pathways, potentially leading to a decrease in the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)oxazolidin-2-one typically involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . These methods provide high yields of the target compound under mild reaction conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-YL)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperidine and oxazolidinone rings, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxazolidinone derivatives with various functional groups, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-(Piperidin-4-YL)oxazolidin-2-one has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. It is used as a building block for the synthesis of biologically active compounds, including potential antibacterial and anticancer agents . Additionally, it serves as a chiral auxiliary in stereoselective transformations, making it valuable for the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Piperidin-4-YL)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring structure but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and oxazolidinone rings. This structural feature provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSXVBOGZMGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516756 | |
Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164518-96-1 | |
Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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